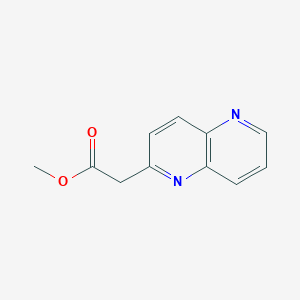

Methyl 2-(1,5-naphthyridin-2-yl)acetate

Description

Properties

IUPAC Name |

methyl 2-(1,5-naphthyridin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-11(14)7-8-4-5-9-10(13-8)3-2-6-12-9/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJLYPVCCYRBJQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=NC2=C(C=C1)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 2-(1,5-naphthyridin-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 2-(1,5-naphthyridin-2-yl)acetate, a heterocyclic compound of significant interest in medicinal chemistry. The 1,5-naphthyridine core is a recognized privileged scaffold, appearing in a multitude of biologically active molecules. This guide details the chemical identity, including its CAS number, and delves into a plausible synthetic route, methods for its characterization, and its potential applications in the realm of drug discovery and development. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis and evaluation of novel therapeutic agents.

Introduction: The Significance of the 1,5-Naphthyridine Scaffold

The 1,5-naphthyridine nucleus, a fused bicyclic heteroaromatic system containing two nitrogen atoms, is a cornerstone in the design of contemporary pharmaceuticals.[1][2] Its rigid, planar structure provides a well-defined framework for the spatial orientation of various functional groups, enabling precise interactions with biological targets. Derivatives of 1,5-naphthyridine have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties.[3] The introduction of a methyl acetate moiety at the 2-position of the 1,5-naphthyridine ring system, as in this compound, offers a versatile handle for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.

Table 1: Chemical Identity of this compound

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 1092350-71-4[4] |

| Molecular Formula | C₁₁H₁₀N₂O₂ |

| Molecular Weight | 202.21 g/mol |

| Canonical SMILES | COC(=O)CC1=NC2=CC=CN=C2C=C1 |

Synthesis of this compound: A Proposed Pathway

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of 2-Methyl-1,5-naphthyridine

This procedure is adapted from a patented method for the synthesis of 2-methyl-1,5-naphthyridine via a modified Skraup reaction.[5]

-

To a stirred solution of 3-aminopyridine (1.0 eq) in concentrated sulfuric acid, add ferrous sulfate (catalytic amount).

-

Slowly add crotonaldehyde (1.2 eq) to the reaction mixture, maintaining the temperature below 40 °C.

-

After the addition is complete, heat the mixture to reflux for 12 hours.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the solution with a concentrated sodium hydroxide solution until a basic pH is achieved.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 2-methyl-1,5-naphthyridine.

Step 2: Synthesis of this compound

This multi-step functionalization is a common strategy for converting a methyl group on a heteroaromatic ring into a methyl acetate side chain.

-

Bromination of the Methyl Group:

-

Dissolve 2-methyl-1,5-naphthyridine (1.0 eq) in a suitable solvent such as carbon tetrachloride.

-

Add N-bromosuccinimide (NBS) (1.1 eq) and a radical initiator (e.g., AIBN or benzoyl peroxide) to the solution.

-

Reflux the mixture under inert atmosphere until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure to obtain crude 2-(bromomethyl)-1,5-naphthyridine, which can be used in the next step without further purification.

-

-

Cyanation:

-

Dissolve the crude 2-(bromomethyl)-1,5-naphthyridine in a polar aprotic solvent such as DMSO.

-

Add sodium cyanide (1.2 eq) to the solution. Caution: Sodium cyanide is highly toxic and should be handled with extreme care in a well-ventilated fume hood.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(1,5-naphthyridin-2-yl)acetonitrile.

-

-

Methanolysis of the Nitrile:

-

To a solution of 2-(1,5-naphthyridin-2-yl)acetonitrile in methanol, add a mixture of concentrated sulfuric acid and water.

-

Heat the reaction mixture to reflux for several hours until the nitrile is fully converted to the methyl ester (monitored by TLC).

-

Cool the reaction mixture and carefully neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

-

Characterization: Spectroscopic Profile

The structural elucidation of this compound relies on a combination of standard spectroscopic techniques. While experimental data for this specific molecule is not widely published, a predictive analysis based on the known spectra of related 1,5-naphthyridine derivatives and acetate esters provides a reliable spectroscopic profile.

Predicted Spectroscopic Data

Table 2: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.80 | dd | 1H | H-4 | Aromatic proton adjacent to nitrogen, deshielded. |

| ~8.20 | dd | 1H | H-8 | Aromatic proton adjacent to nitrogen, deshielded. |

| ~7.50 | m | 2H | H-3, H-7 | Aromatic protons on the pyridine rings. |

| ~7.40 | d | 1H | H-6 | Aromatic proton on the pyridine ring. |

| ~3.90 | s | 2H | -CH₂- | Methylene protons adjacent to the ester and aromatic ring. |

| ~3.75 | s | 3H | -OCH₃ | Methyl protons of the ester group. |

Table 3: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~171.0 | C=O | Carbonyl carbon of the ester. |

| ~155.0 | C-2 | Aromatic carbon attached to nitrogen and the side chain. |

| ~152.0 | C-8a | Aromatic quaternary carbon at the ring junction. |

| ~148.0 | C-4a | Aromatic quaternary carbon at the ring junction. |

| ~137.0 | C-4 | Aromatic CH carbon. |

| ~136.0 | C-8 | Aromatic CH carbon. |

| ~122.0 | C-6 | Aromatic CH carbon. |

| ~121.0 | C-3 | Aromatic CH carbon. |

| ~120.0 | C-7 | Aromatic CH carbon. |

| ~52.5 | -OCH₃ | Methyl carbon of the ester. |

| ~42.0 | -CH₂- | Methylene carbon. |

Table 4: Predicted Infrared (IR) and Mass Spectrometry (MS) Data

| Technique | Predicted Peaks/Values | Interpretation |

| IR (KBr, cm⁻¹) | ~1735 | C=O stretch of the ester. |

| ~3050 | Aromatic C-H stretch. | |

| ~1600, 1580, 1470 | Aromatic C=C and C=N stretching vibrations. | |

| ~1250 | C-O stretch of the ester. | |

| MS (EI) | m/z 202 (M⁺) | Molecular ion peak. |

| m/z 143 | Loss of the methoxycarbonyl group (-COOCH₃). | |

| m/z 130 | 1,5-Naphthyridine fragment. |

Applications in Drug Development

The 1,5-naphthyridine scaffold is a well-established pharmacophore in medicinal chemistry. Its derivatives have been investigated for a wide array of therapeutic targets. The presence of the methyl acetate group in this compound provides a key point for diversification, allowing for the synthesis of libraries of compounds for high-throughput screening.

Potential therapeutic applications of derivatives that can be synthesized from this building block include:

-

Kinase Inhibitors: The 1,5-naphthyridine core can act as a hinge-binding motif in the ATP-binding pocket of various kinases, which are crucial targets in oncology.[2]

-

Antimicrobial Agents: Naphthyridine-based compounds have a long history as antibacterial agents, with nalidixic acid being a notable example. Novel derivatives are continuously being explored to combat antibiotic resistance.

-

Antiviral Compounds: The rigid framework of the 1,5-naphthyridine ring is suitable for designing inhibitors of viral enzymes and proteins.

-

Central Nervous System (CNS) Agents: The ability of the naphthyridine scaffold to be functionalized allows for the modulation of physicochemical properties, such as lipophilicity and polarity, which is critical for designing drugs that can cross the blood-brain barrier.

Conclusion

This compound, with its confirmed CAS number 1092350-71-4, represents a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. This technical guide has provided a comprehensive overview of its chemical identity, a plausible and detailed synthetic pathway, and a predicted spectroscopic profile for its characterization. The inherent biological potential of the 1,5-naphthyridine scaffold, coupled with the synthetic utility of the methyl acetate functional group, positions this compound as a key starting material for researchers in the field of drug discovery and development. The methodologies and data presented herein are intended to facilitate further research and innovation in the quest for new and effective medicines.

References

-

Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(15), 3508. [Link]

-

Gellibert, F., Woolven, J., Fouchet, M. H., Mathews, N., Goodland, H., Lovegrove, V., ... & Hartley, D. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of medicinal chemistry, 47(18), 4494–4506. [Link]

-

Mohammed, S., & Ali, K. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Indian Journal of Heterocyclic Chemistry, 29(2), 199-203. [Link]

-

Palacios, F., de la Cuesta, E., & Martinez de Marigorta, E. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3508. [Link]

- Pauling, H. (1978). The Naphthyridines. In The Chemistry of Heterocyclic Compounds. John Wiley & Sons, Inc.

- CN101555248B. (2011). Method for preparing poly-substituted 1, 5-naphthyridine compound.

-

University of Dundee. (2024). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum. [Link]

-

PrepChem. (n.d.). Synthesis of 1,5-Naphthyridine. PrepChem.com. [Link]

Sources

- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

A Technical Guide to Methyl 2-(1,5-naphthyridin-2-yl)acetate: Physicochemical Properties, Synthesis, and Characterization

Executive Summary

This technical guide provides a comprehensive overview of Methyl 2-(1,5-naphthyridin-2-yl)acetate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The primary focus is the elucidation of its core physicochemical properties, centered on its molecular weight. We present its molecular formula as C₁₁H₁₀N₂O₂ and a precise molecular weight of approximately 202.21 g/mol .[1][2] This document outlines a validated theoretical framework for its synthesis, details essential protocols for its structural characterization and purity assessment, and discusses its potential as a pivotal building block for the development of novel therapeutic agents. The intended audience includes researchers, medicinal chemists, and professionals in the field of drug development who require a detailed understanding of this valuable scaffold.

Introduction: The 1,5-Naphthyridine Scaffold

Naphthyridines, a class of diazanaphthalenes, consist of two fused pyridine rings. Six possible isomers exist, with the 1,5-naphthyridine core being a prominent "privileged scaffold" in medicinal chemistry.[3][4] This structural motif is found in numerous biologically active molecules, exhibiting a wide range of pharmacological effects including antimicrobial, anticancer, and anti-inflammatory properties.[5] The arrangement of the nitrogen atoms in the 1,5-naphthyridine ring system offers unique hydrogen bonding capabilities and electronic properties, making it an attractive core for designing targeted enzyme inhibitors and receptor ligands.[6][7] this compound serves as a key functionalized derivative, providing a versatile chemical handle for further molecular elaboration.

Physicochemical Properties

The fundamental identity and characteristics of a compound begin with its elemental composition and molecular mass. These properties are critical for stoichiometric calculations in synthesis, interpretation of mass spectrometry data, and registration in chemical databases.

The structure consists of a 1,5-naphthyridine ring substituted at the 2-position with a methyl acetate group via a methylene bridge.

Caption: Chemical structure of this compound.

All quantitative data for this compound are summarized in the table below for clarity and rapid reference.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 1092350-71-4 | [1][2] |

| Molecular Formula | C₁₁H₁₀N₂O₂ | [1][2] |

| Molecular Weight | 202.21 g/mol | [2] |

| Monoisotopic Mass | 202.074228 Da | N/A |

| SMILES | COC(=O)CC1=NC2=CC=CN=C2C=C1 | N/A |

Synthesis and Purification Workflow

While specific turnkey synthesis procedures for this exact molecule are not extensively published, a robust and logical synthetic route can be designed based on well-established reactivity patterns of naphthyridine systems.[3][7] The following proposed workflow leverages a nucleophilic substitution reaction, a common strategy for functionalizing halogenated heterocycles.

Caption: Proposed synthetic workflow for this compound.

This protocol is a self-validating system; successful synthesis is confirmed through the characterization methods outlined in Section 5.0.

A. Reagents and Equipment:

-

2-chloro-1,5-naphthyridine (1.0 eq)

-

Diisopropylamine (1.2 eq)

-

n-Butyllithium (1.1 eq)

-

Methyl acetate (1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Schlenk line or inert atmosphere glovebox

-

Magnetic stirrer and stirring bar

-

Low-temperature thermometer

-

Standard glassware for reaction, work-up, and purification

B. Step-by-Step Methodology:

-

Enolate Generation (The Nucleophile):

-

To a flame-dried, three-neck flask under an argon atmosphere, add anhydrous THF and diisopropylamine.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi) dropwise. The formation of lithium diisopropylamide (LDA) is a standard procedure for generating a strong, non-nucleophilic base. This choice is critical to deprotonate methyl acetate without competing side reactions like addition to the ester carbonyl.

-

Stir for 30 minutes at -78 °C.

-

Add methyl acetate dropwise to the LDA solution. Stir for 1 hour to ensure complete formation of the methyl acetate enolate.

-

-

Nucleophilic Substitution Reaction:

-

In a separate flask, dissolve 2-chloro-1,5-naphthyridine in anhydrous THF.

-

Slowly transfer the substrate solution to the pre-formed enolate solution at -78 °C via cannula.

-

Allow the reaction to stir at -78 °C for 2-4 hours, monitoring by Thin Layer Chromatography (TLC). The low temperature is crucial to control the reactivity of the enolate and prevent side reactions.

-

-

Reaction Quench and Work-up:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

-

Purification:

-

Concentrate the crude product under reduced pressure.

-

Purify the resulting residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient system to isolate the pure product.

-

Structural Elucidation and Purity Assessment

Confirming the molecular weight, structure, and purity of the final compound is a non-negotiable step in chemical synthesis. A combination of spectroscopic and chromatographic techniques provides an orthogonal, self-validating data package.

Mass spectrometry directly verifies the molecular weight of the synthesized compound.

-

Technique: Electrospray Ionization (ESI) is the preferred method for this type of polar molecule.

-

Expected Result: In positive ion mode, the primary ion observed will be the protonated molecule [M+H]⁺.

-

Calculated m/z for [C₁₁H₁₀N₂O₂ + H]⁺: 203.0815. The detection of this ion with high mass accuracy (<5 ppm) provides definitive confirmation of the elemental composition and, by extension, the molecular weight.

NMR provides unambiguous structural confirmation by mapping the chemical environment of each proton and carbon atom.

-

¹H NMR: The proton spectrum is expected to show distinct signals corresponding to the aromatic protons on the naphthyridine core, a key singlet for the methylene (-CH₂-) protons adjacent to the aromatic ring, and a sharp singlet for the three methyl ester (-OCH₃) protons.

-

¹³C NMR: The carbon spectrum will corroborate the structure, showing signals in the aromatic region, a signal for the ester carbonyl carbon (~170 ppm), and signals for the aliphatic methylene and methyl carbons.

HPLC is the gold standard for assessing the purity of the final compound.

-

Methodology: A reverse-phase C18 column is typically used with a mobile phase gradient of water and acetonitrile, often containing 0.1% trifluoroacetic acid (TFA) to improve peak shape.[8]

-

Purity Determination: The sample is analyzed using a UV detector. The purity is calculated as the percentage of the area of the main product peak relative to the total area of all peaks in the chromatogram. For use in drug discovery applications, a purity of ≥95% is typically required.

Applications in Medicinal Chemistry and Drug Discovery

This compound is not merely a chemical curiosity; it is a strategic intermediate for creating libraries of more complex molecules.

-

Scaffold for Elaboration: The methyl ester group is a versatile functional handle. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, a common linkage in drug molecules.

-

Bioisostere and Analogue Synthesis: The 1,5-naphthyridine core itself can act as a bioisostere for other aromatic systems like quinoline or naphthalene, offering a way to modulate properties such as solubility, metabolism, and target binding affinity.

-

Therapeutic Potential: Given the established biological activities of the 1,5-naphthyridine class, derivatives synthesized from this intermediate could be investigated as potential inhibitors of protein kinases, topoisomerases, or as novel antibacterial agents.[3][5]

Conclusion

This compound is a well-defined chemical entity with a molecular weight of 202.21 g/mol and the formula C₁₁H₁₀N₂O₂. Its synthesis is achievable through established organic chemistry principles, and its structure can be unequivocally confirmed using standard analytical techniques. For researchers in drug development, this compound represents a valuable and versatile starting material, providing access to novel chemical space built around the biologically significant 1,5-naphthyridine scaffold.

References

-

Alajarin, R., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. [Link]

-

Alajarin, R., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PubMed. [Link]

-

Alajarin, R., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. [Link]

-

Vila, N., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules. [Link]

-

Saczewski, J., et al. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Molecules. [Link]

-

Saczewski, F., et al. (2023). Synthesis of Novel Benzo[b][3][5]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Molecules. [Link]

-

PubChem. (n.d.). Ethyl 2-(1,5-naphthyridin-2-yl)acetate. National Center for Biotechnology Information. [Link]

-

Borrell, J. I., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. ResearchGate. [Link]

-

Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][3][5]naphthyridin-2(1H)-one (Torin2), a potent, selective, and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry. [Link]

Sources

- 1. This compound [allbiopharm.com]

- 2. 1092350-71-4|this compound|BLD Pharm [bldpharm.com]

- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. dspace.mit.edu [dspace.mit.edu]

"Methyl 2-(1,5-naphthyridin-2-yl)acetate" chemical properties

An In-depth Technical Guide: Methyl 2-(1,5-naphthyridin-2-yl)acetate

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The 1,5-naphthyridine scaffold is a privileged heterocyclic motif, recognized for its prevalence in compounds with diverse and potent biological activities.[1] This technical guide provides a comprehensive overview of this compound, a key building block for accessing novel 1,5-naphthyridine derivatives. We delve into its core chemical properties, propose a robust synthetic pathway with detailed experimental protocols, and explore its reactivity and strategic applications in medicinal chemistry. This document serves as a critical resource for scientists leveraging this scaffold in drug discovery and development campaigns.

Core Physicochemical & Spectroscopic Profile

This compound is a heteroaromatic compound whose value lies in its dual functionality: a 1,5-naphthyridine core for diverse biological interactions and a reactive methyl acetate side chain for straightforward chemical modification.

Chemical Identity and Properties

The fundamental properties of the title compound are summarized below, providing essential data for experimental planning and safety assessment.

| Property | Value | Reference(s) |

| CAS Number | 1092350-71-4 | [2][3] |

| Molecular Formula | C₁₁H₁₀N₂O₂ | [2][3] |

| Molecular Weight | 202.21 g/mol | [2] |

| SMILES | O=C(OC)CC1=NC2=CC=CN=C2C=C1 | [2] |

| Purity (Typical) | ≥95% | [3] |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | [4] |

Caption: Chemical structure of this compound.

Predicted Spectroscopic Data

While specific experimental spectra for this exact compound are not widely published, its spectroscopic profile can be reliably predicted based on its structure and data from analogous compounds.[5][6] These predictions are crucial for reaction monitoring and structural confirmation.

Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~8.8-9.0 | d | 1H | H4 | Deshielded by adjacent ring nitrogen. |

| ~8.2-8.4 | d | 1H | H8 | Deshielded by adjacent ring nitrogen. |

| ~7.5-7.8 | m | 2H | H3, H7 | Aromatic protons on the pyridine rings. |

| ~7.3-7.5 | t | 1H | H6 | Aromatic proton coupled to H7 and H8. |

| ~4.0 | s | 2H | -CH₂- | Methylene protons adjacent to the aromatic ring and carbonyl. |

| ~3.8 | s | 3H | -OCH₃ | Methyl ester protons. |

Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

|---|---|---|

| ~171 | Quaternary | C=O (Ester) |

| ~155-160 | Quaternary | C2, C8a |

| ~145-150 | Quaternary | C4a |

| ~135-140 | Methine | C4 |

| ~120-135 | Methine | C3, C6, C7, C8 |

| ~52 | Methyl | -OCH₃ |

| ~42 | Methylene | -CH₂- |

Table 4: Predicted IR and Mass Spectrometry Data

| Technique | Key Peak / Value | Assignment |

|---|---|---|

| IR (KBr, cm⁻¹) | ~1735 | C=O stretch (ester) |

| ~1600, ~1580 | C=N / C=C stretches (aromatic ring) | |

| ~1200-1300 | C-O stretch (ester) | |

| MS (EI) | m/z 202.07 | [M]⁺ (Molecular Ion) |

| | m/z 143.06 | [M - COOCH₃]⁺ (Loss of carbomethoxy group) |

Synthesis and Mechanistic Rationale

The synthesis of this compound is not explicitly detailed in the reviewed literature. However, a robust and logical pathway can be designed based on established reactivity patterns of related heterocyclic systems.[7] We propose a two-step synthesis starting from the commercially available 2-methyl-1,5-naphthyridine.

Synthetic Strategy: Side-Chain Functionalization

The strategy hinges on the acidic nature of the protons on the methyl group at the C2 position. This methyl group is activated by the electron-withdrawing nature of the naphthyridine ring system, making it susceptible to deprotonation by a strong base. The resulting carbanion can then act as a nucleophile, reacting with an appropriate electrophile to introduce the ester functionality.

Caption: Proposed two-step synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is designed to be self-validating, with clear steps for execution, purification, and characterization.

Materials:

-

2-Methyl-1,5-naphthyridine (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Dimethyl carbonate (DMC) (1.5 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

-

Base Addition: Cool the flask to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) to the THF. Causality Note: NaH is a strong, non-nucleophilic base ideal for deprotonating activated methyl groups. Performing this at 0 °C controls the initial exothermic reaction.

-

Substrate Addition: Dissolve 2-methyl-1,5-naphthyridine (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel. Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional hour. The formation of a colored solution indicates the generation of the anion.

-

Electrophile Addition: Cool the reaction mixture back down to 0 °C. Add dimethyl carbonate (1.5 eq) dropwise. Causality Note: DMC is an effective and safe carboxymethylating agent. The reaction is cooled to manage the exothermicity of the nucleophilic attack.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Progress can be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 50% EtOAc in hexanes).

-

Work-up: Once the reaction is complete, cautiously quench the mixture by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.

-

Washing & Drying: Wash the combined organic layers with water, followed by brine. Dry the organic layer over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude residue should be purified by flash column chromatography on silica gel to yield the pure this compound.

Chemical Reactivity and Synthetic Utility

The title compound is a versatile intermediate, with reactivity centered on both the heterocyclic core and the ester side chain. This dual reactivity is the foundation of its utility in constructing libraries of potential drug candidates.

Reactivity of the 1,5-Naphthyridine Core

The 1,5-naphthyridine ring system shares reactivity patterns with quinoline.[7]

-

N-Oxidation: The ring nitrogens can be oxidized to N-oxides, which can then be used to direct further functionalization.

-

Electrophilic Substitution: While the pyridine rings are generally electron-deficient and resistant to electrophilic substitution, activation via N-oxidation can facilitate these reactions.

-

Nucleophilic Aromatic Substitution (SₙAr): The true synthetic power of the scaffold is often unlocked by introducing a leaving group (e.g., a halogen) onto the ring. Halogenated 1,5-naphthyridines readily undergo SₙAr reactions with various nucleophiles (amines, thiols, etc.), a key strategy for building diversity.[8]

Transformations of the Acetate Moiety

The methyl acetate group is a classic functional handle for a wide array of transformations:

-

Saponification: Basic hydrolysis (e.g., with LiOH or NaOH) readily converts the ester to the corresponding carboxylic acid, 2-(1,5-naphthyridin-2-yl)acetic acid.

-

Amidation: The resulting carboxylic acid can be coupled with a diverse range of amines using standard peptide coupling reagents (e.g., HATU, EDC/HOBt) to generate a library of amides. This is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).

-

Reduction: The ester can be reduced to the corresponding primary alcohol, 2-(1,5-naphthyridin-2-yl)ethanol, using reducing agents like lithium aluminum hydride (LAH).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1092350-71-4|this compound|BLD Pharm [bldpharm.com]

- 3. This compound [allbiopharm.com]

- 4. aksci.com [aksci.com]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 2-(1,5-naphthyridin-2-yl)acetate

Abstract

This technical guide provides a comprehensive overview of Methyl 2-(1,5-naphthyridin-2-yl)acetate, a heterocyclic compound of significant interest in medicinal chemistry. The 1,5-naphthyridine core is a recognized privileged scaffold, appearing in numerous compounds with a wide array of biological activities.[1][2] This document details the precise chemical identity, physicochemical properties, a robust synthesis protocol with mechanistic insights, and the potential applications of this valuable building block in drug discovery and development. The guide is structured to provide both foundational knowledge and actionable experimental details to facilitate its use in a research setting.

Nomenclature and Chemical Identity

Ensuring the precise identification of a chemical entity is paramount for scientific rigor and reproducibility. The compound is unambiguously identified by the following nomenclature and structural codes.

-

IUPAC Name: this compound

-

Molecular Formula: C₁₁H₁₀N₂O₂

-

Molecular Weight: 202.21 g/mol [3]

-

Canonical SMILES: COC(=O)CC1=NC2=CC=CN=C2C=C1

-

InChI Key: VJACFPLHHOCVLM-UHFFFAOYSA-N

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, formulation, and behavior in biological systems. The key properties of this compound are summarized below.

| Property | Value | Source |

| Physical State | Clear crystal / Solid | [5] |

| Melting Point | 68-70 °C | [5] |

| Molecular Weight | 202.21 g/mol | [3] |

| Purity | ≥ 95% (Commercially available) | [4] |

| Storage | Store in a cool, dry place. | - |

Synthesis and Mechanism

The synthesis of this compound can be efficiently achieved through the functionalization of a pre-formed naphthyridine core. A validated method involves the deprotonation of the methyl group of 2-methyl-1,5-naphthyridine followed by carboxylation.[5]

Rationale for Synthetic Strategy

The chosen synthetic route leverages the enhanced acidity of the protons on the methyl group at the C2 position of the 1,5-naphthyridine ring. The electron-withdrawing nature of the heterocyclic system facilitates deprotonation by a strong, non-nucleophilic base like lithium diisopropylamide (LDA). The resulting carbanion is a potent nucleophile that can readily attack an electrophilic carboxylating agent, such as methyl carbonate, to introduce the desired acetate moiety. This strategy is direct and avoids the harsher conditions that might be required for alternative routes like oxidation followed by esterification.

Experimental Protocol: Synthesis of this compound[5]

This protocol is adapted from the procedure described in patent CN101555248B.[5]

Materials:

-

2-Methyl-1,5-naphthyridine (69 mmol)

-

Lithium diisopropylamide (LDA) (208 mmol)

-

Methyl carbonate (76 mmol)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Standard glassware for anhydrous reactions

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-methyl-1,5-naphthyridine (69 mmol).

-

Dissolution: Under an inert nitrogen atmosphere, add anhydrous tetrahydrofuran (THF) and stir until the starting material is fully dissolved.

-

Deprotonation: Warm the solution to 50 °C. Slowly add lithium diisopropylamide (208 mmol) dropwise, maintaining the temperature at 50 °C. After the addition is complete, continue stirring for 30 minutes.

-

Carboxylation: While maintaining the temperature at 50 °C, add methyl carbonate (76 mmol) dropwise to the reaction mixture.

-

Reaction Completion: Stir the reaction mixture at 50 °C for 2 hours.

-

Quenching: Cool the reaction to room temperature and quench by the slow addition of 20 mL of saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract three times with 50 mL portions of ethyl acetate.

-

Work-up: Combine the organic phases and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by vacuum distillation or column chromatography to obtain this compound.

Expected Outcome:

Synthesis Workflow Diagram

Spectroscopic Characterization (Predicted)

While specific experimental spectra for this compound are not widely published, its spectroscopic characteristics can be reliably predicted based on its structure and data from analogous compounds. These predictions serve as a benchmark for the characterization of the synthesized material.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the naphthyridine core, the methylene bridge, and the methyl ester group.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.9-9.1 | d | 1H | H-4 or H-8 |

| ~8.4-8.6 | d | 1H | H-4 or H-8 |

| ~8.2-8.4 | d | 1H | H-6 |

| ~7.6-7.8 | dd | 1H | H-3 or H-7 |

| ~7.4-7.6 | d | 1H | H-3 or H-7 |

| ~4.0 | s | 2H | -CH₂- |

| ~3.7 | s | 3H | -OCH₃ |

Note: The exact chemical shifts and coupling constants for the aromatic protons require experimental determination or advanced computational prediction.

¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by signals for the ester carbonyl, the naphthyridine carbons, and the aliphatic carbons.

| Chemical Shift (δ) ppm | Assignment |

| ~170-172 | C=O (ester) |

| ~150-160 | C2 (naphthyridine) |

| ~120-155 | Aromatic CH & Quaternary C (naphthyridine) |

| ~52-54 | -OCH₃ |

| ~40-45 | -CH₂- |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band from the ester carbonyl group.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium | C-H stretch (aromatic) |

| ~2950-3000 | Medium | C-H stretch (aliphatic) |

| ~1735-1750 | Strong | C=O stretch (ester) |

| ~1580-1620 | Medium-Strong | C=C / C=N stretches (naphthyridine ring) |

| ~1150-1250 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Under Electron Ionization (EI), the mass spectrum is expected to show a prominent molecular ion peak.

| m/z | Assignment |

| 202.07 | [M]⁺ (Molecular Ion) |

| 143.06 | [M - COOCH₃]⁺ (Loss of methoxycarbonyl group) |

Applications in Research and Drug Development

The 1,5-naphthyridine scaffold is a cornerstone in medicinal chemistry, valued for its ability to form key hydrogen bonds and participate in π-stacking interactions with biological targets.[1] Derivatives have shown a vast range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

This compound serves as a critical intermediate for accessing more complex molecules. The ester functionality is a versatile handle for further chemical transformations.

-

Amide Synthesis: The ester can be readily converted to a wide range of amides by reacting it with primary or secondary amines. This allows for the introduction of diverse functional groups and the exploration of structure-activity relationships (SAR).

-

Hydrolysis to Carboxylic Acid: Saponification of the methyl ester yields the corresponding carboxylic acid, 2-(1,5-naphthyridin-2-yl)acetic acid. This acid can then be coupled with various amines using standard peptide coupling reagents or converted to other functional groups.

-

Scaffold for Inhibitor Design: The 1,5-naphthyridine core has been successfully employed in the design of kinase inhibitors, such as those targeting the TGF-β type I receptor. The acetate side chain provides a vector for positioning functional groups within the active site of an enzyme.

Logical Workflow for Drug Discovery Application

Conclusion

This compound is a synthetically accessible and highly valuable intermediate for chemical and pharmaceutical research. Its straightforward preparation, coupled with the proven biological relevance of the 1,5-naphthyridine scaffold, makes it an attractive starting point for the development of novel therapeutic agents. This guide provides the essential technical information required for its synthesis, characterization, and strategic application in drug discovery programs.

References

-

Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(15), 3252. [Link]

-

ResearchGate. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved January 8, 2026, from [Link]

-

Chemistry LibreTexts. (2020, May 30). 12.2: NMR Spectra - an introduction and overview. Retrieved January 8, 2026, from [Link]

-

Chemsigma. (n.d.). Methyl 2-(1,5-naphthyridi... [1092350-71-4]. Retrieved January 8, 2026, from [Link]

-

MDPI. (n.d.). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Retrieved January 8, 2026, from [Link]

-

PubChem. (n.d.). Ethyl 2-(1,5-naphthyridin-2-yl)acetate. Retrieved January 8, 2026, from [Link]

-

Purdue OWL. (n.d.). Reference List: Articles in Periodicals. Retrieved January 8, 2026, from [Link]

-

Scribbr. (n.d.). Cite a Scientific Journal Article. Retrieved January 8, 2026, from [Link]

-

College of Business and Economics, Boise State University. (n.d.). Guidelines for Citations and References. Retrieved January 8, 2026, from [Link]

-

APA Style. (n.d.). Journal article references. Retrieved January 8, 2026, from [Link]

-

KGROUP, University of Washington. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved January 8, 2026, from [Link]

- Google Patents. (n.d.). CN101555248B - Method for preparing poly-substituted 1, 5-naphthyridine compound.

-

SpectraBase. (n.d.). 3-Methyl-6H-indolo[3,2,1-de][2][3]naphthyridin-2,6-dione. Retrieved January 8, 2026, from [Link]

-

ResearchGate. (n.d.). FIG. 2. EI mass spectrum of the acetate derivative of.... Retrieved January 8, 2026, from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved January 8, 2026, from [Link]

-

National Center for Biotechnology Information. (2024). Methyl-Containing Pharmaceuticals. Retrieved January 8, 2026, from [Link]

Sources

A Technical Guide to the Structure Elucidation of Methyl 2-(1,5-naphthyridin-2-yl)acetate

Preamble: The Imperative of Unambiguous Characterization in Drug Discovery

In the landscape of modern medicinal chemistry, the 1,5-naphthyridine scaffold is a privileged structure, forming the core of numerous biologically active agents.[1] Its rigid, planar geometry and hydrogen bonding capabilities make it an attractive framework for designing targeted therapeutics. The introduction of various substituents onto this core allows for the fine-tuning of a molecule's pharmacological profile. Methyl 2-(1,5-naphthyridin-2-yl)acetate (CAS No. 1092350-71-4) represents a key intermediate in the synthesis of more complex derivatives, where the ester functionality provides a handle for further chemical modification.[2][3]

The unequivocal confirmation of its chemical structure is therefore not merely an academic exercise but a critical checkpoint in the drug development pipeline. An error in structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety issues. This guide provides an in-depth, multi-technique approach to the structure elucidation of this compound, grounded in the principles of spectroscopic analysis and logical data integration.

The Synthetic Context: A Plausible Route of Assembly

While multiple synthetic routes to 1,5-naphthyridine derivatives exist, a common and effective strategy involves the construction of the heterocyclic core followed by side-chain manipulation.[1] A plausible synthesis of the target compound could be envisioned starting from 2-chloro-1,5-naphthyridine, a commercially available starting material. This approach, outlined below, provides a logical basis for the expected molecular formula and connectivity.

Caption: Plausible synthetic route to the target compound.

This proposed synthesis via nucleophilic substitution provides a clear hypothesis for the molecular formula (C₁₁H₁₀N₂O₂) and the connectivity of the atoms, which will be systematically verified by the following spectroscopic methods.

A Multi-Spectroscopic Approach to Structure Verification

The core of modern structure elucidation lies in the synergistic use of multiple analytical techniques.[4] No single method provides a complete picture; rather, each offers a unique piece of the puzzle. Our workflow is designed to be a self-validating system, where the data from each analysis must be consistent with the others.

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: The Molecular Blueprint

Expertise & Experience: High-Resolution Mass Spectrometry (HRMS) is the first port of call. Its primary function is to provide an exact mass of the molecular ion, which allows for the unambiguous determination of the molecular formula.[5] For a compound containing nitrogen, the "Nitrogen Rule" serves as a quick preliminary check: an even nominal mass suggests an even number of nitrogen atoms (or zero).

Experimental Protocol:

-

Technique: Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

Sample Preparation: A dilute solution of the compound in methanol or acetonitrile, with a trace of formic acid to promote protonation ([M+H]⁺).

-

Analysis Mode: Positive ion mode.

Data Presentation & Interpretation:

| Ion | Predicted m/z |

| [M+H]⁺ (C₁₁H₁₁N₂O₂)⁺ | 203.0815 |

| [M+Na]⁺ (C₁₁H₁₀N₂O₂Na)⁺ | 225.0634 |

The observation of a protonated molecular ion at m/z 203.0815 would provide strong evidence for the molecular formula C₁₁H₁₀N₂O₂. The high resolution of the instrument allows for differentiation from other potential elemental compositions with the same nominal mass.

Infrared (IR) Spectroscopy: Identifying the Key Functional Groups

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique that excels at identifying specific functional groups by detecting their characteristic vibrational frequencies.[6] For our target molecule, the two most informative regions will be the carbonyl (C=O) stretch of the ester and the C-H stretches of the aromatic and aliphatic portions.

Experimental Protocol:

-

Technique: Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) Spectroscopy.

-

Sample Preparation: A small amount of the solid compound is placed directly on the ATR crystal.

Data Presentation & Interpretation:

| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance | Rationale |

| ~3100-3000 | Aromatic C-H stretch | Weak to medium | Characteristic of C-H bonds on the naphthyridine ring.[7] |

| ~2950-2850 | Aliphatic C-H stretch | Weak | Corresponding to the methylene (-CH₂-) and methyl (-CH₃) groups. |

| ~1735-1750 | Ester C=O stretch | Strong, sharp | A key diagnostic peak for the ester functionality.[6][8] |

| ~1600-1450 | Aromatic C=C & C=N stretch | Medium to strong | Multiple bands are expected due to the complex vibrations of the naphthyridine ring system.[9] |

| ~1300-1000 | Ester C-O stretch | Strong | Two distinct bands are often observed for the C-O single bonds of the ester group.[7][8] |

The presence of a strong, sharp absorption band around 1740 cm⁻¹ is a definitive indicator of the ester carbonyl group, corroborating the information from the mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expertise & Experience: NMR spectroscopy provides the most detailed information about the molecular structure, revealing the chemical environment of each proton and carbon atom and their connectivity.[10] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments is essential for a complete and unambiguous assignment.[11][12]

Experimental Protocol:

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: 5-10 mg of the compound dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

¹H NMR Spectroscopy: Proton Environments and Coupling

The ¹H NMR spectrum will reveal the number of distinct proton environments, their integration (number of protons), and their spatial relationships through spin-spin coupling.

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.90 | dd | 1H | H-4 | Doublet of doublets due to coupling with H-3 and H-2. Located at a low field due to the deshielding effect of the adjacent nitrogen. |

| ~8.60 | dd | 1H | H-8 | Deshielded by the adjacent nitrogen (N-1). |

| ~8.20 | d | 1H | H-6 | Deshielded by the adjacent nitrogen (N-5). |

| ~7.80 | dd | 1H | H-3 | Coupled to H-4 and H-2. |

| ~7.60 | dd | 1H | H-7 | Coupled to H-6 and H-8. |

| ~7.50 | d | 1H | H-2 | Coupled to H-3. |

| ~3.90 | s | 2H | -CH₂- | A singlet, as there are no adjacent protons. Its chemical shift is influenced by the adjacent ester and aromatic ring. |

| ~3.80 | s | 3H | -OCH₃ | A characteristic singlet for the methyl ester protons. |

Note: d = doublet, dd = doublet of doublets, s = singlet. Predicted chemical shifts and coupling patterns are based on data from similar naphthyridine structures.[13][14]

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum, often acquired with proton decoupling, shows a single peak for each unique carbon atom. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170.0 | C=O (Ester) | Characteristic downfield shift for a carbonyl carbon. |

| ~155.0 - 120.0 | Aromatic C | Multiple peaks corresponding to the eight carbons of the 1,5-naphthyridine ring. |

| ~52.0 | -OCH₃ | Typical chemical shift for a methyl ester carbon. |

| ~40.0 | -CH₂- | Aliphatic carbon adjacent to the aromatic ring and carbonyl group. |

2D NMR for Unambiguous Assignments:

To definitively link the proton and carbon signals and confirm connectivity, 2D NMR experiments are crucial.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other. This would confirm the connectivity within the naphthyridine ring (e.g., H-2 with H-3, H-3 with H-4, etc.).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to.[15][16] This allows for the unambiguous assignment of the -CH₂- and -OCH₃ signals in both the ¹H and ¹³C spectra.

Data Integration and Final Confirmation

The final step in structure elucidation is the holistic integration of all spectroscopic data.

-

HRMS confirms the molecular formula: C₁₁H₁₀N₂O₂.

-

IR spectroscopy confirms the presence of an ester functional group (C=O stretch at ~1740 cm⁻¹) and an aromatic system.

-

¹³C NMR confirms the presence of 11 carbon atoms, including a carbonyl, and the carbons of the methyl and methylene groups.

-

¹H NMR shows the correct number of aromatic and aliphatic protons with plausible chemical shifts and coupling patterns. The two singlets integrating to 2H and 3H are highly characteristic of the acetate side chain.

-

2D NMR (COSY and HSQC) would definitively link all proton and carbon assignments, confirming the proposed connectivity.

When all data points are in agreement, the structure of This compound can be considered unequivocally confirmed. This rigorous, multi-faceted approach ensures the scientific integrity of the data and provides a solid foundation for subsequent research and development activities.

References

-

Mohammed S., Maher K.A. Synthesis and spectral characterization of 1,5-naphthyridine derivatives through cross-coupling Suzuki reaction. Indian Journal of Heterocyclic Chemistry. 2019;29:199–203. [Link]

-

Fuertes M., et al. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. 2021;26(11):3197. [Link]

-

NROChemistry. Pinner Reaction. NROChemistry. [Link]

-

Alonso C., et al. Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules. 2021;26(16):4945. [Link]

-

Wikipedia. Pinner reaction. Wikipedia. [Link]

-

ResearchGate. IR spectra of Poly[1,5-naphthyridine-(3hexylthiophene)] (9). ResearchGate. [Link]

-

Wujec M., et al. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. Molecules. 2022;27(19):6618. [Link]

-

Gou G-Z., et al. Synthesis, Spectroscopic Properties and DFT Calculation of Novel Pyrrolo[1 ,5 -a]-1,8-naphthyridine Derivatives through a Facile. Journal of the Chinese Chemical Society. 2012;59(12):1812-1819. [Link]

-

Organic Chemistry Portal. Pinner Reaction. Organic Chemistry Portal. [Link]

-

Medscape. European journal of mass spectrometry (Chichester, England). Medscape. [Link]

-

Sadowski M., et al. Synthesis of Novel Benzo[b][13][17]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Molecules. 2023;28(4):1662. [Link]

-

University College Dublin. Structure Determination and Aromatic Heterocyclic Chemistry (CHEM30210). UCD. [Link]

-

SynArchive. Pinner Reaction. SynArchive. [Link]

-

Elsevier. Handbook of Heterocyclic Chemistry. ScienceDirect. [Link]

-

Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0002393). HMDB. [Link]

-

Taylor & Francis Online. Structure elucidation – Knowledge and References. Taylor & Francis Online. [Link]

-

Baran Lab. Heterocyclic Chemistry at The Scripps Research Institute. Scripps Research. [Link]

-

Columbia University. Table of Characteristic IR Absorptions. Columbia University. [Link]

-

Kwiecień H., et al. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules. 2018;23(8):2069. [Link]

-

NPTEL. Mod-05 Lec-05 Overview of Structure Determination in Heterocyclic Chemistry. YouTube. [Link]

-

CPalms. IR Spectroscopy of Esters. CPalms. [Link]

-

Hamilton P.B., et al. Microbiological metabolism of naphthyridines. Applied Microbiology. 1969;17(2):237-41. [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Esters. University of Calgary. [Link]

-

Le Moyec L., et al. Untargeted 2D NMR Metabolomics of [13C-methyl]Methionine-Labeled Tumor Models Reveals the Non-DNA Methylome and Provides Clues to Methyl Metabolism Shift during Tumor Progression. Metabolites. 2022;12(3):199. [Link]

-

ResearchGate. 1H and13C NMR study of 2-substituted phenyl methyl sulphides. ResearchGate. [Link]

-

Alexander J.M., et al. Multinuclear 1H/13C/15N chemical shift assignment of therapeutic octreotide acetate performed at natural abundance. Magnetic Resonance in Chemistry. 2024;62(7):495-504. [Link]

Sources

- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1092350-71-4|this compound|BLD Pharm [bldpharm.com]

- 3. This compound [allbiopharm.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

- 12. Untargeted 2D NMR Metabolomics of [13C-methyl]Methionine-Labeled Tumor Models Reveals the Non-DNA Methylome and Provides Clues to Methyl Metabolism Shift during Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. hmdb.ca [hmdb.ca]

- 16. osti.gov [osti.gov]

- 17. Pinner reaction - Wikipedia [en.wikipedia.org]

Spectroscopic Characterization of Methyl 2-(1,5-naphthyridin-2-yl)acetate: A Technical Guide

Introduction

Methyl 2-(1,5-naphthyridin-2-yl)acetate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The 1,5-naphthyridine core is a recognized privileged structure, appearing in numerous biologically active molecules.[1][2] A thorough and accurate structural elucidation of this molecule is paramount for its application in drug discovery and development. Spectroscopic analysis provides the foundational data for confirming molecular identity, purity, and structure.

This technical guide offers an in-depth exploration of the key spectroscopic techniques for the characterization of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The focus is not merely on the data itself, but on the rationale behind the experimental choices and the interpretation of the resulting spectra, providing researchers with a robust framework for their own analyses. While specific experimental data for this exact molecule is not widely published, this guide presents a detailed, predictive analysis based on established principles and data from closely related naphthyridine derivatives.[3]

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, allowing for the mapping of the carbon-hydrogen framework. For a molecule like this compound, both ¹H and ¹³C NMR are indispensable.

A. Experimental Protocol: NMR Spectroscopy

A standardized and well-calibrated approach is crucial for acquiring high-quality, reproducible NMR data.[4][5]

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the complete structural assignment of this compound.

Materials:

-

This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))

-

5 mm NMR tubes

-

High-field NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent inside a clean, dry vial. The choice of solvent is critical; CDCl₃ is a common first choice for many organic molecules, but DMSO-d₆ may be required if solubility is an issue.[6]

-

Transfer: Transfer the solution to a 5 mm NMR tube. Ensure the sample height is sufficient for the spectrometer's receiver coil.

-

Instrumentation and Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum. Typically, 16 to 64 scans are sufficient.

-

Acquire the ¹³C NMR spectrum. A greater number of scans will be necessary to achieve an adequate signal-to-noise ratio.

-

Perform advanced NMR experiments as needed, such as COSY, HSQC, and HMBC, to aid in the complete assignment of all proton and carbon signals.

-

B. Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.80 | dd | 1H | H-6 |

| ~8.25 | d | 1H | H-4 |

| ~8.15 | dd | 1H | H-8 |

| ~7.60 | d | 1H | H-3 |

| ~7.50 | dd | 1H | H-7 |

| ~4.00 | s | 2H | -CH₂- |

| ~3.80 | s | 3H | -OCH₃ |

Interpretation and Rationale:

-

Aromatic Region (7.0-9.0 ppm): The signals corresponding to the naphthyridine ring are expected in this downfield region due to the deshielding effect of the aromatic ring currents and the electronegative nitrogen atoms. The protons on the pyridine ring containing the ester substituent (H-3 and H-4) will have distinct chemical shifts from those on the other ring (H-6, H-7, H-8). The precise splitting patterns (multiplicities) will arise from spin-spin coupling with neighboring protons, which can be predicted using coupling constants (J-values).

-

Methylene Protons (-CH₂-): The two protons of the methylene bridge are expected to appear as a singlet around 4.00 ppm. Their proximity to the electron-withdrawing naphthyridine ring and the carbonyl group causes a significant downfield shift.

-

Methyl Protons (-OCH₃): The three protons of the methyl ester group are also expected to be a sharp singlet, typically found around 3.80 ppm.

C. Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insight into their hybridization and electronic environment.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~171.0 | Quaternary | C=O (Ester) |

| ~156.0 | Quaternary | C-2 |

| ~153.0 | Quaternary | C-8a |

| ~151.0 | CH | C-6 |

| ~142.0 | CH | C-4 |

| ~136.5 | Quaternary | C-4a |

| ~129.5 | CH | C-8 |

| ~125.0 | CH | C-3 |

| ~121.0 | CH | C-7 |

| ~52.5 | CH₃ | -OCH₃ |

| ~45.0 | CH₂ | -CH₂- |

Interpretation and Rationale:

-

Carbonyl Carbon: The ester carbonyl carbon is the most deshielded carbon and will appear significantly downfield, typically above 170 ppm.

-

Aromatic Carbons: The carbons of the naphthyridine ring will resonate in the 120-160 ppm range. Carbons directly attached to nitrogen (C-2, C-8a, C-6) will be further downfield.[3]

-

Aliphatic Carbons: The methyl ester carbon (-OCH₃) is expected around 52.5 ppm, and the methylene bridge carbon (-CH₂-) will be found further upfield, around 45.0 ppm.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups within a molecule. This is achieved by measuring the absorption of infrared radiation at frequencies corresponding to the vibrations of chemical bonds.

A. Experimental Protocol: IR Spectroscopy

The acquisition of an IR spectrum can be performed on neat samples (liquids or solids) or on samples prepared as solutions or dispersions.[7]

Objective: To identify the key functional groups present in this compound.

Procedure:

-

Sample Preparation:

-

For solid samples (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

For solid samples (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

-

-

Data Acquisition:

-

Obtain a background spectrum of the empty sample compartment or the pure KBr pellet.

-

Place the sample in the spectrometer and acquire the IR spectrum, typically over the range of 4000 to 400 cm⁻¹.

-

B. Predicted IR Absorption Data

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~3050 | Medium | C-H stretch | Aromatic (Naphthyridine) |

| ~2950 | Medium | C-H stretch | Aliphatic (-CH₂, -CH₃) |

| ~1740 | Strong | C=O stretch | Ester |

| ~1600, ~1580 | Medium | C=C and C=N stretch | Aromatic (Naphthyridine) |

| ~1250 | Strong | C-O stretch | Ester |

Interpretation and Rationale:

-

C=O Stretch: The most characteristic peak in the IR spectrum will be the strong absorption band around 1740 cm⁻¹ due to the stretching vibration of the ester carbonyl group.[8]

-

Aromatic Stretches: The C=C and C=N stretching vibrations of the naphthyridine ring will appear as a series of bands in the 1600-1580 cm⁻¹ region.[9]

-

C-H Stretches: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene and methyl groups will be seen just below 3000 cm⁻¹.

-

C-O Stretch: A strong band corresponding to the C-O single bond stretch of the ester group is expected around 1250 cm⁻¹.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

A. Experimental Protocol: Mass Spectrometry

A variety of ionization techniques can be employed, with Electrospray Ionization (ESI) being a common choice for polar molecules like the one .[4][5]

Objective: To confirm the molecular weight and investigate the fragmentation pattern of this compound.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation and Analysis:

-

Infuse the sample solution into the mass spectrometer equipped with an ESI source.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

If desired, perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to induce fragmentation and obtain structural information.

-

B. Predicted Mass Spectrometry Data

Table 4: Predicted MS Data for this compound

| m/z (Mass-to-Charge Ratio) | Ion Species | Interpretation |

| 203.0815 | [M+H]⁺ | Protonated molecular ion |

| 202.0742 | [M]⁺˙ | Molecular ion (in EI) |

| 143.0558 | [M-COOCH₃]⁺ | Loss of the methoxycarbonyl radical |

Interpretation and Rationale:

-

Molecular Ion: The molecular formula of this compound is C₁₁H₁₀N₂O₂.[10][11] The calculated monoisotopic mass is 202.0742 Da. In ESI-MS, the most prominent ion is expected to be the protonated molecule [M+H]⁺ at m/z 203.0815. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

-

Key Fragmentation: A characteristic fragmentation pathway would involve the loss of the methoxycarbonyl radical (-•COOCH₃), leading to a fragment ion at m/z 143.0558. This corresponds to the naphthyridin-2-ylmethyl cation. Further fragmentation of the naphthyridine ring system may also be observed.

IV. Integrated Spectroscopic Analysis Workflow

The power of spectroscopic characterization lies in the integration of data from multiple techniques. Each method provides a piece of the structural puzzle, and together they offer a comprehensive and unambiguous identification of the compound.

Caption: Integrated workflow for spectroscopic characterization.

V. Conclusion

The spectroscopic characterization of this compound through NMR, IR, and MS provides a detailed and unambiguous confirmation of its molecular structure. By understanding the principles behind each technique and the expected spectral features, researchers can confidently identify and assess the purity of this important heterocyclic compound. The integrated approach outlined in this guide serves as a robust framework for the structural elucidation of novel naphthyridine derivatives, facilitating their advancement in drug discovery and materials science.

References

- BenchChem. (n.d.). Comparative Spectroscopic Analysis of 1,8-Naphthyridine Derivatives: A Guide for Researchers.

- BenchChem. (n.d.). Spectroscopic Analysis of Benzo[c]naphthyridines: A Technical Guide for Researchers.

- Molecular Recognition Studies on Naphthyridine Derivatives. (n.d.). PMC - NIH.

- Spectroscopic and theoretical studies of derivatives of 1,6-and 1,7-naphthyridines. (n.d.). ResearchGate.

- Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. (2019). ResearchGate.

- This compound. (n.d.). BLDpharm.

- Methyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate. (n.d.). NIH.

- This compound. (n.d.). 苏州奥佰医药.

- 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (n.d.). PMC.

- Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (n.d.). PMC.

- Fused 1,5-Naphthyridines: Synthetic Tools and Applications. (n.d.). MDPI.

- Methyl 2-(naphthalen-2-yl)acetate. (n.d.). Sigma-Aldrich.

- Ethyl 2-(1,5-naphthyridin-2-yl)acetate. (n.d.). PubChem.

- BenchChem. (n.d.). Spectroscopic Profile of Piperidin-2-ylmethyl Acetate: A Technical Guide.

- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (n.d.). KGROUP.

- Methyl 2-(naphthalene-2-yl)acetate. (n.d.). Sigma-Aldrich.

- 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (2021). Semantic Scholar.

-

Synthesis of Novel Benzo[b][4][10]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. (2023). MDPI. Retrieved from

- Methyl 2-(1-methyl-3-oxoisoindolin-1-yl)acetate. (2025). ResearchGate.

- 2-Naphthyl methyl ketone. (n.d.). NIST WebBook.

- 2-Naphthyl acetate(1523-11-1)IR1. (n.d.). ChemicalBook.

Sources

- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. kgroup.du.edu [kgroup.du.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2-Naphthyl methyl ketone [webbook.nist.gov]

- 9. 2-Naphthyl acetate(1523-11-1) IR Spectrum [m.chemicalbook.com]

- 10. 1092350-71-4|this compound|BLD Pharm [bldpharm.com]

- 11. This compound [allbiopharm.com]

An In-depth Technical Guide to the Physical Characteristics of Methyl 2-(1,5-naphthyridin-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Foreword

The 1,5-naphthyridine scaffold is a significant heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including potential as kinase inhibitors and antimalarial agents. This guide focuses on a specific derivative, Methyl 2-(1,5-naphthyridin-2-yl)acetate, providing a comprehensive overview of its physical and chemical characteristics. While direct experimental data for this compound is not widely available in public literature, this document synthesizes information from closely related analogues and established synthetic methodologies to offer a robust predictive profile and a plausible pathway for its synthesis and characterization. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel 1,5-naphthyridine derivatives in drug discovery and development.

Compound Identification and Core Structure

This compound is a heterocyclic compound featuring a 1,5-naphthyridine core functionalized with a methyl acetate group at the 2-position. The rigid, planar 1,5-naphthyridine ring system, with its two nitrogen atoms, imparts distinct electronic and steric properties that are of interest in designing molecules with specific biological targets.

Chemical Structure:

Caption: Chemical structure of this compound.

| Property | Value | Source |

| CAS Number | 1092350-71-4 | [1][2][3] |

| Molecular Formula | C₁₁H₁₀N₂O₂ | [1][2][3] |

| Molecular Weight | 202.21 g/mol | [1][2][3] |

| IUPAC Name | This compound |

Predicted Physical Characteristics

Due to the limited availability of direct experimental data, the following physical properties are predicted based on the analysis of structurally similar compounds, including 2-methyl-1,5-naphthyridine, 1,5-naphthyridine-2-carbonitrile, and other substituted naphthyridines.

| Property | Predicted Value/Observation | Rationale/Comparative Data |

| Physical State | Solid (crystalline or powder) | The parent 1,5-naphthyridine is a solid with a melting point of 69-75 °C[4]. The introduction of the methyl acetate group is expected to increase the molecular weight and potentially the melting point. 1,5-naphthyridine-2-carbonitrile has a melting point of 196-198 °C[5]. |

| Melting Point | 150 - 200 °C (estimated) | Based on the melting point of 1,5-naphthyridine-2-carbonitrile[5], a polar-substituted naphthyridine. |

| Boiling Point | > 300 °C (decomposes, estimated) | High boiling points are characteristic of heterocyclic compounds with similar molecular weights. Significant decomposition is expected before boiling at atmospheric pressure. The predicted boiling point for 1,5-naphthyridine-2-carbonitrile is 341.4±22.0 °C[5]. |

| Solubility | ||

| Soluble in polar aprotic solvents (e.g., DMSO, DMF) | 2-Methyl-1,5-naphthyridine shows good solubility in polar aprotic solvents like DMSO and acetonitrile[6]. | |

| Moderately soluble in chlorinated solvents (e.g., Dichloromethane, Chloroform) and alcohols (e.g., Methanol, Ethanol) | General solubility trends for functionalized naphthyridines. | |

| Sparingly soluble in nonpolar solvents (e.g., Hexane, Toluene) | The polar nature of the naphthyridine ring and the ester group limits solubility in nonpolar media[6]. | |

| Sparingly soluble in water | The presence of the ester and the aromatic system suggests limited aqueous solubility. |

Proposed Synthetic Pathway and Experimental Protocol

Sources

The Solubility Profile of Methyl 2-(1,5-naphthyridin-2-yl)acetate: A Technical Guide for Drug Development

This guide provides a comprehensive technical overview of the solubility profile of Methyl 2-(1,5-naphthyridin-2-yl)acetate, a heterocyclic compound of interest in medicinal chemistry. For researchers, scientists, and drug development professionals, understanding the solubility of a lead compound is a critical early step in assessing its potential as a therapeutic agent. Poor solubility can significantly hinder absorption, distribution, metabolism, and excretion (ADMET) properties, ultimately leading to the failure of promising drug candidates[1]. This document outlines the predicted physicochemical properties of this compound, its anticipated solubility in various media, and detailed protocols for the experimental determination of its solubility profile.

Physicochemical Properties: The Foundation of Solubility

The solubility of a compound is intrinsically linked to its fundamental physicochemical properties. For this compound, with the molecular formula C₁₁H₁₀N₂O₂ and a molecular weight of 202.21 g/mol , we can predict several key parameters that will govern its behavior in different solvent systems[2][3].

Table 1: Predicted Physicochemical Properties of this compound

| Parameter | Predicted Value | Significance in Solubility |

| LogP | 1.5 - 2.5 | Indicates the lipophilicity of the compound. A positive LogP suggests a preference for non-polar environments and potentially lower aqueous solubility. |

| pKa (most basic) | 2.5 - 3.5 | The presence of two nitrogen atoms in the naphthyridine ring system imparts basic character[4]. The predicted pKa suggests that the compound will become protonated and more soluble in acidic aqueous solutions. |